4-Bromo-[1,1'-biphenyl]-2-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-phenylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO2/c14-10-6-7-11(12(8-10)13(15)16)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZBNBYZRFOGBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromo 1,1 Biphenyl 2 Carboxylic Acid
Precursor Selection and Initial Functionalization Strategies
The successful synthesis of 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid hinges on the judicious selection of appropriate starting materials. These precursors must contain the necessary functionalities arranged in a manner that facilitates the construction of the target biphenyl (B1667301) structure.
Preparation of Key Starting Materials
The primary building blocks for the synthesis of this compound are typically substituted benzene (B151609) derivatives that can be coupled to form the biphenyl core. Two main retrosynthetic disconnections can be envisioned, leading to different sets of starting materials.
Route A: Disconnection between the two phenyl rings. This approach involves the coupling of a phenylboronic acid derivative with a brominated benzoic acid derivative, or vice versa.
Preparation of Boronic Acid Precursors: Phenylboronic acid can be functionalized to introduce the required bromine substituent. For instance, 4-bromophenylboronic acid is a commercially available and commonly used reagent in Suzuki-Miyaura coupling reactions.
Preparation of Halogenated Benzoic Acid Precursors: The other coupling partner would be a dihalogenated benzoic acid derivative. A key precursor for this route is 2-bromo-4-iodobenzoic acid . The differential reactivity of the C-I and C-Br bonds in palladium-catalyzed reactions allows for selective coupling at the more reactive iodine position. The synthesis of 2-bromo-4-iodobenzoic acid can be achieved from 2-amino-4-bromobenzoic acid through a Sandmeyer-type reaction, involving diazotization of the amino group followed by iodination.
Route B: Functionalization of a pre-formed biphenyl skeleton. This strategy is generally less favored due to challenges in controlling the regioselectivity of bromination on a pre-existing biphenyl-2-carboxylic acid scaffold.
Rational Design of Synthetic Routes
The design of a synthetic route for this compound must consider factors such as commercial availability of starting materials, reaction efficiency, and control over regiochemistry. The Suzuki-Miyaura coupling reaction is a highly favored method for constructing the biphenyl core due to its high tolerance for various functional groups and generally high yields.
A plausible and efficient synthetic route would involve the Suzuki-Miyaura coupling of 2-bromobenzoic acid with 4-bromophenylboronic acid . This approach is convergent and utilizes readily accessible starting materials. The steric hindrance at the 2-position of the benzoic acid derivative is a critical factor that needs to be addressed through careful optimization of the reaction conditions.
An alternative, yet potentially more complex, route could involve the coupling of a suitable boronic acid with a di-halogenated benzoic acid, such as 2-bromo-4-iodobenzoic acid. This would allow for the selective formation of the C-C bond at the more reactive C-I position, leaving the C-Br bond available for further functionalization if needed.
Carbon-Carbon Coupling Reactions for Biphenyl Core Formation
Palladium-catalyzed cross-coupling reactions are the cornerstone for the synthesis of biaryl compounds, including this compound. The Suzuki-Miyaura and Heck reactions are two of the most powerful and versatile methods for this purpose.
Palladium-Catalyzed Cross-Coupling Approaches (e.g., Suzuki-Miyaura Coupling, Heck Reaction)
The Suzuki-Miyaura coupling is the reaction of an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of this compound, this would typically involve the coupling of an aryl halide with an arylboronic acid.
The Heck reaction , on the other hand, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. While less direct for the synthesis of this specific biphenyl carboxylic acid, it can be a viable route under certain synthetic strategies.
The synthesis of sterically hindered biaryls, such as those with a substituent at the 2-position, often requires careful optimization of reaction conditions to achieve good yields. nih.gov
Catalyst and Ligand Selection: The choice of the palladium catalyst and the associated ligand is crucial. For sterically demanding couplings, bulky and electron-rich phosphine (B1218219) ligands are often employed. These ligands promote the formation of the active monoligated palladium(0) species, which is essential for efficient oxidative addition to the sterically hindered aryl halide. organic-chemistry.org Ligands such as SPhos have demonstrated high activity in the coupling of hindered substrates. organic-chemistry.org In some cases, N-heterocyclic carbene (NHC) palladium complexes have also been shown to be highly efficient catalysts for Suzuki-Miyaura reactions involving sterically hindered substrates, offering excellent yields even with low catalyst loadings. google.com
Base and Solvent: The choice of base and solvent system also plays a significant role. Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are commonly used. rsc.orgnih.gov The solvent system often consists of a mixture of an organic solvent (e.g., toluene, dioxane, or ethanol) and water to facilitate the dissolution of both the organic and inorganic reagents. acs.orgrsc.orgpku.edu.cn For instance, a mixture of 1,4-dioxane (B91453) and water has been found to be effective for the Suzuki coupling of sterically hindered substrates. researchgate.net
Temperature and Reaction Time: The reaction temperature and duration are also important parameters to optimize. While many Suzuki-Miyaura reactions proceed at elevated temperatures, milder conditions are sometimes possible with highly active catalyst systems. Reaction times can vary from a few hours to overnight, depending on the reactivity of the substrates and the efficiency of the catalyst.
Interactive Data Table: Optimization of Suzuki-Miyaura Coupling for Biphenyl Carboxylic Acid Synthesis
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME/H₂O | Reflux | 64 | acs.org |
| Pd/C | None | Na₂CO₃ | MeOH/H₂O | Reflux | >80 | acs.org |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 100 | 95 | nih.gov |
| Pd(OAc)₂ | Buchwald Ligands | K₃PO₄ | Toluene/H₂O | 80 | 85-95 | nih.gov |
| Na₂PdCl₄ | PPh₂PhSO₃Na | K₂CO₃ | H₂O | 70 | 100 (conversion) | nih.gov |
This table presents a summary of conditions used for the synthesis of various biphenyl carboxylic acid derivatives, highlighting the range of parameters that can be optimized.
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X). The ease of this step is influenced by the strength of the C-X bond, generally following the order Ar-I > Ar-Br > Ar-Cl. researchgate.net For sterically hindered substrates, this step can be rate-limiting.
Transmetalation: The aryl group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is facilitated by the base, which activates the boronic acid. The exact mechanism of transmetalation can be complex and is a subject of ongoing research. orgsyn.org
Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. ajgreenchem.com
For sterically hindered substrates, the reductive elimination step can also be challenging. The use of bulky ligands can promote this step by creating a more sterically crowded palladium center, which favors the elimination of the bulky biaryl product. organic-chemistry.org
The Heck reaction follows a different catalytic cycle, which typically involves:
Oxidative Addition: Similar to the Suzuki-Miyaura reaction, the Pd(0) catalyst adds to the aryl halide. acs.org
Olefin Insertion (Carbopalladation): The coordinated alkene inserts into the Aryl-Pd bond.
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the substituted alkene product and a palladium-hydride species.
Reductive Elimination/Base Regeneration: The palladium-hydride species is converted back to the active Pd(0) catalyst in the presence of a base. acs.org
Mechanistic studies for both reactions often employ kinetic analysis, isotopic labeling, and computational modeling to elucidate the roles of the various components and to understand the factors that control reactivity and selectivity, particularly in challenging cases involving sterically hindered substrates. orgsyn.org
Other Transition Metal-Mediated Couplings (e.g., Ullmann Reaction, Negishi Coupling)
Beyond the more common Suzuki and Stille couplings, other transition metal-mediated reactions serve as powerful tools for the synthesis of biphenyl scaffolds. The Ullmann and Negishi reactions, in particular, offer alternative pathways for the formation of the crucial aryl-aryl bond in this compound.
The Ullmann Reaction is a classic method involving the copper-promoted coupling of two aryl halides to form a biaryl. organic-chemistry.orgwikipedia.org Historically, this reaction required harsh conditions, such as high temperatures (often exceeding 200°C) and a stoichiometric amount of copper. organic-chemistry.orgnih.gov The traditional mechanism involves the formation of an organocopper intermediate from an aryl halide, which then undergoes coupling. organic-chemistry.org Modern advancements have introduced modified conditions with catalytic copper sources and ligands, allowing the reaction to proceed under milder temperatures. nih.gov For the synthesis of the target molecule, an Ullmann coupling could theoretically involve the reaction between a 2-halobenzoic acid derivative and a 1-bromo-4-halobenzene, although controlling selectivity in such unsymmetrical couplings can be challenging. wikipedia.org
The Negishi Coupling provides a versatile and widely used method for carbon-carbon bond formation, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org This reaction couples an organozinc compound with an organic halide. wikipedia.org A key advantage of the Negishi coupling is the high reactivity and functional group tolerance of the organozinc reagents. rsc.org A plausible route to this compound via Negishi coupling would involve the reaction of an organozinc reagent derived from 1,4-dibromobenzene (B42075) with a methyl 2-halobenzoate, followed by hydrolysis of the ester. The use of palladium catalysts is generally preferred due to higher yields and broader functional group compatibility. wikipedia.org
Table 1: Comparison of Ullmann and Negishi Coupling for Biaryl Synthesis
| Feature | Ullmann Reaction | Negishi Coupling |
|---|---|---|
| Metal Catalyst | Copper (Cu) | Palladium (Pd) or Nickel (Ni) |
| Aryl Source 1 | Aryl Halide | Organozinc Compound |
| Aryl Source 2 | Aryl Halide | Aryl Halide or Triflate |
| Typical Conditions | High temperatures (>200°C), often stoichiometric Cu | Milder conditions, catalytic Pd or Ni |
| Advantages | Utilizes readily available aryl halides | High functional group tolerance, good yields for unsymmetrical biaryls. organic-chemistry.org |
| Challenges | Harsh conditions, often requires electron-deficient halides | Requires pre-formation of organozinc reagents, which can be moisture-sensitive |
Direct Arylation and Biaryl Bond Formation Techniques
Direct arylation, a subset of C-H activation/functionalization, has emerged as a more atom-economical and step-efficient strategy for constructing biaryl linkages. nih.govrsc.org This approach avoids the pre-functionalization of one of the aromatic rings (e.g., into an organometallic reagent), instead forming the C-C bond by directly coupling an aryl halide with a C-H bond of another arene. nih.gov
Palladium catalysts are commonly employed for these transformations. rsc.org In the context of synthesizing this compound, a direct arylation strategy could involve coupling 1,4-dibromobenzene with 2-bromobenzoic acid. However, a more elegant approach would be to utilize the carboxylic acid itself as a directing group to guide the C-H activation. The carboxylate group can coordinate to the metal center, facilitating the regioselective activation of the ortho-C-H bond. researchgate.net This has been demonstrated in palladium-catalyzed reactions where a carboxylic acid directs the arylation at its ortho position. researchgate.netmpg.de Such a process could start with 4-bromobenzoic acid and couple it with a suitable aryl partner, although regioselectivity challenges must be overcome. The development of specific ligands and reaction conditions is crucial for achieving high selectivity in these C-H activation reactions. nih.gov
Regioselective Bromination and Carboxylation Protocols
Strategies for Direct Bromination of Biphenyl Carboxylic Acid Precursors
An alternative synthetic route involves introducing the bromine atom at a later stage onto a pre-formed biphenyl scaffold. This requires a regioselective bromination of a precursor like [1,1'-biphenyl]-2-carboxylic acid. Electrophilic aromatic substitution is the primary method for this transformation.
The directing effects of the substituents on the biphenyl ring are critical for controlling the position of bromination. The carboxylic acid group at the 2-position is an electron-withdrawing, meta-directing group. The phenyl group at the 1-position is an activating, ortho-, para-directing group. Therefore, the incoming electrophile (Br+) will preferentially add to the second phenyl ring (the one without the carboxyl group). The substitution will occur predominantly at the para-position (C4') due to the steric hindrance at the ortho-positions.
Various brominating agents can be employed, with N-Bromosuccinimide (NBS) being a common choice for its mildness and selectivity. mdpi.com Other systems, such as tetrabutylammonium (B224687) bromide (TBAB) in the presence of an oxidizing agent like V₂O₅-H₂O₂, can also achieve regioselective bromination under environmentally favorable conditions. organic-chemistry.org The choice of solvent and temperature is also critical to optimize the yield and selectivity of the desired 4'-bromo isomer.
Directed Ortho-Metalation and Related Methodologies for Carboxylic Acid Introduction
Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The strategy involves using a directing metalation group (DMG) to coordinate with an organolithium reagent (typically n-BuLi or s-BuLi), which then deprotonates the adjacent ortho-position with high selectivity. uwindsor.cabaranlab.org The resulting aryllithium species can be trapped with an electrophile, in this case, carbon dioxide (CO₂), to introduce a carboxylic acid group. uwindsor.ca
To synthesize this compound, one could start with 4-bromobiphenyl. In this substrate, the bromine atom itself is a weak DMG, but lithiation can be directed to the ortho-position (C2). After deprotonation with a strong base like lithium diisopropylamide (LDA) or n-butyllithium, the resulting organolithium intermediate is quenched with dry ice (solid CO₂) followed by an acidic workup to yield the target carboxylic acid. The DMG interacts with the lithium via a heteroatom, guiding the deprotonation exclusively to the ortho position. wikipedia.org
Table 2: General Scheme for Directed Ortho-Metalation-Carboxylation
| Step | Reagents & Conditions | Intermediate/Product | Purpose |
|---|---|---|---|
| 1. Metalation | 4-Bromobiphenyl, Strong Base (e.g., n-BuLi, s-BuLi, LDA), Anhydrous Solvent (e.g., THF, Et₂O), Low Temperature | 4-Bromo-2-lithio-[1,1'-biphenyl] | Regioselective deprotonation at the position ortho to a directing group. uwindsor.ca |
| 2. Carboxylation | Carbon Dioxide (CO₂, solid or gas) | Lithium 4-bromo-[1,1'-biphenyl]-2-carboxylate | Introduction of the carboxylate group by electrophilic trapping. |
| 3. Workup | Aqueous Acid (e.g., HCl) | This compound | Protonation to yield the final carboxylic acid. |
Functional Group Interconversions (e.g., Oxidation of Methyl Groups, Hydrolysis of Nitriles)
Functional group interconversion provides a robust pathway to the target acid from readily available precursors. This approach involves synthesizing a biphenyl core with a group that can be chemically converted into a carboxylic acid in a later step.
One common strategy is the oxidation of a methyl group. The synthesis would begin with the preparation of 4-bromo-2'-methyl-[1,1'-biphenyl]. This precursor can be synthesized via cross-coupling reactions, for instance, a Suzuki coupling between (4-bromophenyl)boronic acid and 2-bromotoluene. The methyl group can then be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid.
Another effective method is the hydrolysis of a nitrile (cyano) group. The precursor, 4-bromo-[1,1'-biphenyl]-2-carbonitrile, can be prepared via a Suzuki or Negishi coupling. prepchem.com The nitrile group is then hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically by heating with aqueous acid (e.g., H₂SO₄) or a strong base (e.g., NaOH) followed by acidification. For example, 4'-methyl-[1,1'-biphenyl]-2-carbonitrile can be brominated at the methyl group using NBS to give 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile, which is a related precursor. prepchem.comgoogle.com The hydrolysis of the nitrile provides a direct route to the corresponding carboxylic acid.
Purification and Isolation Techniques for Research Scale Synthesis
Following the synthesis of this compound, effective purification is essential to isolate the compound in high purity for characterization and further use. On a research scale, the primary techniques employed are recrystallization and column chromatography.
Recrystallization is a common method for purifying solid crystalline compounds. The crude product is dissolved in a minimum amount of a hot solvent or solvent mixture in which it is highly soluble at elevated temperatures but poorly soluble at cooler temperatures. As the solution cools, the desired compound crystallizes out, leaving impurities dissolved in the mother liquor. The pure crystals are then collected by filtration. A mixture of solvents like chloroform (B151607) and petroleum ether has been used for recrystallizing similar biphenyl carboxylate derivatives. iucr.org
Column Chromatography is a versatile technique used to separate compounds based on their differential adsorption to a stationary phase. For this compound, silica (B1680970) gel is a typical stationary phase. The crude product is loaded onto the column and eluted with a suitable solvent system (eluent), often a mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or chloroform). iucr.org The polarity of the eluent is gradually increased to move the compounds down the column at different rates. Fractions are collected and analyzed (e.g., by Thin-Layer Chromatography, TLC) to isolate the pure product. After isolation, the solvent is removed under reduced pressure to yield the purified solid. iucr.org Simple filtration and washing with a suitable solvent, such as 2-propanol, can also be effective if the product precipitates from the reaction mixture with high purity. au.dk
Chromatographic Separation Methods (e.g., Column Chromatography, HPLC)
There is no specific information detailing the chromatographic purification of this compound.
For related biphenyl carboxylic acid derivatives, purification is often achieved using the following general methods:
Column Chromatography: This technique commonly employs silica gel as the stationary phase. nih.gov A solvent system, or eluent, is chosen to separate the desired compound from impurities. For carboxylic acids, it is often necessary to add a small amount of an acidic modifier, such as acetic acid or formic acid, to the eluent to ensure the compound remains in its protonated state and elutes as a sharp band. reddit.com
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a common analytical and preparative technique for similar compounds. A C18 column is a typical stationary phase, with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous solution, often containing an acid modifier like trifluoroacetic acid (TFA) or phosphoric acid. acs.orgsielc.com
The specific conditions (e.g., exact eluent composition, column type, flow rate) for this compound have not been documented.
Recrystallization and Precipitation Strategies
No literature was found describing specific recrystallization or precipitation procedures for purifying this compound.
Recrystallization is a standard technique for purifying solid organic compounds. The process involves dissolving the crude material in a suitable hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities behind in the solution. For other biphenyl carboxylic acids, solvents such as ethanol (B145695) have been used for recrystallization. acs.org The selection of an appropriate solvent or solvent system is critical and must be determined experimentally.
Due to the absence of specific research findings for this compound, providing detailed, accurate data tables and research findings as requested is not possible.
Chemical Reactivity and Derivatization of 4 Bromo 1,1 Biphenyl 2 Carboxylic Acid
Transformations of the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for derivatization, allowing for the formation of esters, amides, and other related functional groups.
Esterification Reactions and Ester Derivatives
Esterification of biphenyl (B1667301) carboxylic acids is a common transformation. One of the most direct methods is the Fischer esterification, which involves reacting the carboxylic acid with an excess of an alcohol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. jocpr.com This method has been successfully employed for the synthesis of a variety of biphenyl-4-carboxylic acid esters with good yields. jocpr.com
Another approach to ester synthesis is through non-Fischer esterification, for instance, by reacting the carboxylic acid with alkyl halides in a basic medium. jocpr.com Additionally, coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) can facilitate ester formation. For example, the synthesis of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate was achieved by reacting 4′-methoxy-[1,1′-biphenyl]-4-carboxylic acid with 4-bromo-2-chlorophenol (B165030) in the presence of DCC and a catalytic amount of 4-N,N-dimethylamino pyridine (B92270) (DMAP). nih.gov
Specific ester derivatives of related bromo-biphenyl carboxylic acids are also documented, such as methyl 4-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate. achemblock.comnih.gov
Table 1: Examples of Esterification Reactions of Biphenyl Carboxylic Acids
| Carboxylic Acid Substrate | Reagents and Conditions | Product | Yield | Reference |
| Biphenyl-4-carboxylic acid | Aliphatic alcohol, H₂SO₄, reflux | Corresponding aliphatic ester | 62.7-95.5% | jocpr.com |
| 4′-methoxy-[1,1′-biphenyl]-4-carboxylic acid | 4-bromo-2-chlorophenol, DCC, DMAP, Chloroform (B151607), rt | 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate | Not Specified | nih.gov |
Amidation and Peptide Coupling Reactions
The carboxylic acid moiety of 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid can be converted into an amide via reaction with an amine. This transformation typically requires the activation of the carboxylic acid. A common method involves converting the carboxylic acid to a more reactive acyl chloride, for instance by using oxalyl chloride or thionyl chloride. The resulting acyl chloride readily reacts with a primary or secondary amine, often in the presence of a base like triethylamine (B128534), to form the corresponding amide. nih.gov
Alternatively, a wide array of peptide coupling reagents can be employed for the direct amidation of carboxylic acids without the need to isolate the acyl chloride intermediate. uni-kiel.de These reagents activate the carboxylic acid in situ, facilitating nucleophilic attack by the amine. Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure to minimize side reactions and racemization in the case of chiral substrates. peptide.comluxembourg-bio.com Other classes of coupling reagents include phosphonium (B103445) salts (e.g., BOP, PyBOP) and uronium/aminium salts (e.g., HATU, HBTU). peptide.comuniurb.it The choice of coupling reagent and reaction conditions can be optimized based on the specific substrates being used. luxembourg-bio.com For instance, DMT-MM has been shown to be effective for the coupling of carboxylic acids with secondary amines in aqueous media. luxembourg-bio.com
Table 2: Common Coupling Reagents for Amide Bond Formation
| Reagent Class | Examples | Typical Conditions | Notes | Reference |
| Carbodiimides | DCC, DIC, EDC | Often with additives like HOBt or Oxyma | EDC and its urea (B33335) byproduct are water-soluble, simplifying workup. peptide.com | peptide.comluxembourg-bio.com |
| Phosphonium Salts | BOP, PyBOP | Base (e.g., DIPEA), organic solvent | BOP is highly effective but produces carcinogenic HMPA as a byproduct. peptide.com | peptide.com |
| Uronium/Aminium Salts | HBTU, HATU, COMU | Base (e.g., DIPEA or collidine), organic solvent | Generally provide high yields and low racemization. luxembourg-bio.comuniurb.it | luxembourg-bio.comuniurb.it |
| Triazine-based | DMT-MM | Aqueous media or organic solvents | Effective for a range of substrates. | luxembourg-bio.com |
Reduction to Alcohol and Further Oxidation to Aldehydes
The carboxylic acid group can be reduced to a primary alcohol. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent like THF, followed by an aqueous workup. Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), are also effective for this reduction and can offer better selectivity in the presence of other reducible functional groups.
The resulting primary alcohol, (4'-bromo-[1,1'-biphenyl]-2-yl)methanol, can then be oxidized to the corresponding aldehyde, 4'-bromo-[1,1'-biphenyl]-2-carbaldehyde. This oxidation requires careful selection of reagents to avoid over-oxidation to the carboxylic acid. Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in a chlorinated solvent like dichloromethane (B109758) are commonly used for this purpose. Swern oxidation, which utilizes oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), and a hindered base like triethylamine at low temperatures, is another effective method.
Decarboxylation Studies
Decarboxylation, the removal of the carboxyl group, from aryl carboxylic acids is generally a challenging transformation that requires specific conditions. Simple heating is often ineffective unless there are activating groups present on the aromatic ring. However, various methods have been developed to facilitate this reaction. One approach is protodecarboxylation, which can be catalyzed by silver carbonate in the presence of acetic acid in DMSO. organic-chemistry.org
Another strategy involves decarbonylative cross-coupling reactions, where the carboxylic acid is activated in situ and then undergoes decarbonylation by a palladium catalyst to form an aryl-palladium intermediate, which can then be used in subsequent reactions. rsc.orgnih.gov There are also methods for oxidative decarboxylation of 2-aryl carboxylic acids to the corresponding carbonyl compounds or nitriles using hypervalent iodine reagents. organic-chemistry.org
Reactions Involving the Bromo Substituent
The bromo substituent on the biphenyl system is a key functional handle for carbon-carbon bond formation, primarily through palladium-catalyzed cross-coupling reactions.
Further Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)
The bromine atom on the this compound scaffold can readily participate in a variety of palladium-catalyzed cross-coupling reactions to build more complex molecular architectures. The carboxylic acid group can either be protected (e.g., as an ester) or, in some cases, be tolerated under the reaction conditions.
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. mdpi.com This reaction has been widely used for the synthesis of substituted biphenyl carboxylic acids from bromobenzoic acids. dntb.gov.uaresearchgate.net A variety of palladium catalysts, including Pd(PPh₃)₄ and Pd/C, and bases like Na₂CO₃ or K₃PO₄ can be employed. mdpi.comacs.org The reaction is tolerant of many functional groups and can often be performed in aqueous solvent mixtures. acs.org
Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgnih.gov This reaction is a valuable tool for the vinylation of aryl halides. organic-chemistry.org Various palladium sources, such as Pd(OAc)₂, can be used, often with phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. nih.gov The reaction typically yields the trans-isomer of the product stereoselectively. organic-chemistry.org
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, creating an aryl-alkyne. organic-chemistry.org The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt (e.g., CuI) in the presence of a base, such as an amine. organic-chemistry.orgresearchgate.net Copper-free Sonogashira protocols have also been developed. organic-chemistry.org This method allows for the introduction of an alkynyl moiety onto the biphenyl framework.
Table 3: Overview of Cross-Coupling Reactions for Aryl Bromides
| Reaction | Coupling Partner | Catalyst System (Typical) | Product | Reference |
| Suzuki-Miyaura | Aryl/vinyl boronic acid or ester | Pd(0) or Pd(II) catalyst, Base (e.g., K₂CO₃, Na₂CO₃) | Biaryl or aryl-alkene | mdpi.comdntb.gov.uaresearchgate.netacs.org |
| Heck | Alkene | Pd(0) or Pd(II) catalyst, Base (e.g., Et₃N, K₂CO₃) | Substituted alkene | organic-chemistry.orgnih.govnih.gov |
| Sonogashira | Terminal alkyne | Pd(0) or Pd(II) catalyst, Cu(I) salt, Base (e.g., Et₃N) | Aryl-alkyne | rsc.orgorganic-chemistry.orgresearchgate.net |
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. The reaction generally proceeds via a two-step addition-elimination mechanism, passing through a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org For an SNAr reaction to be feasible, the aromatic ring must be rendered electron-deficient, typically by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.orgchemistrysteps.commasterorganicchemistry.com These EWGs are necessary to stabilize the anionic Meisenheimer intermediate through resonance. libretexts.org
In the case of this compound, the bromine atom is the potential leaving group. However, the biphenyl system lacks strong activating groups like nitro (-NO₂) or cyano (-CN) groups ortho or para to the bromine on the same ring. chemistrysteps.com The carboxylic acid group on the adjacent ring is a deactivating group for electrophilic substitution but does not sufficiently activate the remote ring for nucleophilic attack. Consequently, the direct displacement of the bromine atom by a nucleophile under standard SNAr conditions is generally unfavorable.
The reactivity of aryl halides in SNAr reactions also depends on the nature of the halogen. The reaction rate typically follows the order F > Cl > Br > I, which is opposite to the trend observed in SN1 and SN2 reactions. masterorganicchemistry.comyoutube.com This is because the first step, the nucleophilic attack, is usually the rate-determining step, and the high electronegativity of fluorine makes the attached carbon more electrophilic and susceptible to attack. youtube.com The fact that the leaving group is bromine further contributes to the low reactivity of this compound in SNAr reactions.
Formation of Organometallic Reagents (e.g., Grignard, Organolithium)
The formation of organometallic reagents, such as Grignard (organomagnesium) or organolithium compounds, from aryl halides is a fundamental transformation in organic synthesis. However, this process is complicated by the presence of acidic functional groups. The carboxylic acid moiety of this compound contains a highly acidic proton. Both Grignard and organolithium reagents are extremely strong bases and will readily react with acidic protons in an acid-base reaction, destroying the organometallic reagent. leah4sci.com
Therefore, to successfully form a Grignard or organolithium reagent at the carbon-bromine bond, the carboxylic acid group must first be protected. ddugu.ac.inmasterorganicchemistry.com This involves converting the carboxylic acid into a functional group that lacks an acidic proton and is stable to the strongly basic/nucleophilic conditions of organometallic reagent formation. Esters, such as methyl or silyl (B83357) esters, are commonly used protecting groups for this purpose. libretexts.org
Once the carboxylic acid is protected (e.g., as methyl 4-bromo-[1,1'-biphenyl]-2-carboxylate), the aryl bromide can be converted to the corresponding organometallic reagent.
Grignard Reagent Formation : Treatment of the protected compound with magnesium metal (Mg) in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, would yield the Grignard reagent. leah4sci.com
Organolithium Reagent Formation : Reaction with two equivalents of an alkali metal, typically lithium, would result in the formation of the organolithium species through halogen-metal exchange. ddugu.ac.in
After formation, these organometallic reagents can be used in a wide range of subsequent reactions, such as additions to carbonyls or in cross-coupling reactions, followed by deprotection of the ester to regenerate the carboxylic acid.
Halogen-Dance Rearrangements
The halogen-dance rearrangement is an isomerization reaction in which a halogen atom migrates from its original position on an aromatic ring to a different one. wikipedia.org This reaction is typically catalyzed by a strong base and proceeds through a mechanism involving deprotonation of the aromatic ring to form an aryl anion, followed by a series of halogen and proton transfers. wikipedia.orgbeilstein-archives.org The ultimate driving force for the rearrangement is the formation of a thermodynamically more stable aryl anion intermediate. wikipedia.org
For this compound, a halogen-dance reaction would be initiated by deprotonation. Under strongly basic conditions (e.g., using lithium diisopropylamide, LDA), the most acidic proton on the aromatic core would be removed. The carboxylic acid group, existing as a carboxylate under these conditions, is a powerful ortho-directing group, suggesting that deprotonation would likely occur at the C-3 position. Once this aryl anion is formed, it is conceivable that the bromine atom could migrate from the C-4' position.
However, the migration of a halogen between two different phenyl rings of a biphenyl system is not a typical halogen-dance scenario, which usually involves migration on a single aromatic or heteroaromatic ring. clockss.orgresearchgate.net The feasibility of such an intermolecular or complex intramolecular rearrangement would depend heavily on specific reaction conditions, including the choice of base, solvent, and temperature, which can significantly influence the reaction pathway. wikipedia.orgwhiterose.ac.uk Without specific literature precedents on this substrate, the halogen-dance rearrangement remains a theoretical possibility driven by the relative stabilities of the potential aryl anion intermediates that could be formed.
Modifications of the Biphenyl Core
Electrophilic Aromatic Substitution on Unsubstituted Positions
Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. numberanalytics.com The regiochemical outcome of EAS on a substituted benzene (B151609) ring is governed by the electronic properties of the existing substituents. In this compound, both rings are substituted, and the directing effects of all groups must be considered.
Ring A (Carboxylic Acid-bearing ring) : This ring contains a carboxylic acid group (-COOH) and a phenyl group as substituents.
The -COOH group is strongly deactivating and a meta-director due to its electron-withdrawing inductive and resonance effects. numberanalytics.comlibretexts.org
Ring B (Bromine-bearing ring) : This ring contains a bromine atom (-Br) and a phenyl group as substituents.
The -Br atom is deactivating but an ortho-, para-director . libretexts.org
The phenyl group (at C-1') is activating and an ortho-, para-director . pearson.com Both substituents direct incoming electrophiles to the ortho and para positions. The para position (C-4') is already occupied by the bromine. Therefore, substitution is directed to the positions ortho to the bromine (C-3' and C-5') and ortho to the phenyl group (C-2' and C-6'). These positions are identical due to symmetry. Ring B is generally more activated towards EAS than Ring A, making it the more probable site for substitution.
| Ring | Substituent | Effect on Reactivity | Directing Influence | Predicted Substitution Sites |
|---|---|---|---|---|
| Ring A | -COOH (at C-2) | Strongly Deactivating | Meta | C-3, C-5 |
| -Phenyl (at C-1) | Activating | Ortho, Para | C-3, C-6 | |
| Ring B | -Br (at C-4') | Deactivating | Ortho, Para | C-3', C-5' |
| -Phenyl (at C-1') | Activating | Ortho, Para | C-2', C-6' |
Given this analysis, electrophilic substitution is most likely to occur on Ring B at the C-2' and C-6' positions, which are ortho to the activating phenyl group and meta to the deactivating bromine atom.
Lithiation and Subsequent Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. This reaction uses a directed metalation group (DMG) to coordinate a strong base (typically an organolithium reagent), leading to deprotonation at the adjacent ortho position. researchgate.netuwindsor.ca The carboxylic acid group (as its conjugate base, the carboxylate) is a highly effective DMG. researchgate.netacs.org
Research has shown that unprotected biphenyl-2-carboxylic acid can be cleanly and selectively lithiated at the C-3 position, which is ortho to the carboxylate director. semanticscholar.org This reaction is typically carried out at low temperatures (e.g., -90 °C to -78 °C) in a solvent like THF, using a strong, sterically hindered base such as sec-butyllithium (B1581126) (s-BuLi) in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). researchgate.netsemanticscholar.org
The resulting aryllithium intermediate at C-3 is a potent nucleophile and can be trapped by a wide variety of electrophiles to introduce new functional groups. researchgate.netsemanticscholar.org Examples of electrophiles include:
Alkyl halides (e.g., methyl iodide) to introduce alkyl groups.
Disulfides (e.g., dimethyl disulfide) to install thiol groups.
Halogen sources (e.g., hexachloroethane) to introduce halogens.
This methodology provides a reliable route to synthesize 3-substituted derivatives of this compound, a substitution pattern that is difficult to achieve through other means like electrophilic aromatic substitution.
Hydrogenation and Reduction of Aromatic Rings
The hydrogenation of aromatic rings is a reduction reaction that converts the unsaturated carbocyclic system into a saturated one (e.g., cyclohexane). This transformation typically requires forcing conditions, such as high pressures of hydrogen gas, elevated temperatures, and highly active catalysts. youtube.com The hydrogenation of carboxylic acids to alcohols is itself a challenging reaction, and the further reduction of the aromatic core requires even more robust catalytic systems. acs.orgresearchgate.net
Heterogeneous catalysts based on metals like ruthenium, rhodium, platinum, and cobalt are often employed for aromatic hydrogenation. youtube.comacs.org The choice of catalyst and reaction conditions can influence the outcome and selectivity. For a substrate like this compound, several reactions could occur under hydrogenation conditions:
Reduction of the carboxylic acid to a primary alcohol.
Hydrogenation of one or both aromatic rings to form cyclohexyl rings.
Hydrogenolysis of the carbon-bromine bond, replacing the bromine with hydrogen.
These reactions are generally pursued when the saturated carbocyclic scaffold is the specific synthetic target. For instance, the hydrogenation of 4-hydroxybiphenylcarboxylic acids has been studied to access the corresponding saturated systems. acs.org Due to the harsh conditions required, such reductions often suffer from a lack of chemoselectivity and may lead to a mixture of products. youtube.com The applicability of this reaction is therefore dependent on the specific research goal and the desired final molecular structure.
Applications in Advanced Organic Synthesis As a Molecular Building Block
Precursor for Complex Biaryl and Polycyclic Architectures
The bifunctional nature of 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid, possessing both a site for cross-coupling (the C-Br bond) and a group for derivatization (the -COOH group), makes it an ideal starting material for constructing more elaborate molecular frameworks.
The bromine atom on the biphenyl (B1667301) scaffold serves as a key functional group for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a primary method for this transformation, allowing the synthesis of a vast array of substituted biphenyl derivatives. rsc.orgajgreenchem.com In this reaction, the aryl bromide is coupled with an organoboronic acid or ester in the presence of a palladium catalyst and a base. researchgate.net
By reacting this compound with various arylboronic acids, terphenyl derivatives or other poly-aryl systems can be constructed. The reactivity of the C-Br bond is well-established for such transformations. rsc.org This approach offers a direct route to molecules with extended conjugation or specific steric properties, which are valuable in materials science and medicinal chemistry. researchgate.net The carboxylic acid group can be retained, protected, or modified either before or after the coupling reaction, adding another layer of synthetic versatility.
| Aryl Halide Type | Coupling Partner | Typical Catalyst | Potential Product from Target Compound |
|---|---|---|---|
| Bromobiphenyl Carboxylic Acid | Phenylboronic acid | Pd(PPh₃)₄ / Base (e.g., K₂CO₃) | [1,1':4',1''-Terphenyl]-2-carboxylic acid |
| Bromobiphenyl Carboxylic Acid | Naphthylboronic acid | Pd(OAc)₂ / Ligand (e.g., SPhos) | 4'-(Naphthalen-1-yl)-[1,1'-biphenyl]-2-carboxylic acid |
| Bromobiphenyl Carboxylic Acid | Thienylboronic acid | PdCl₂(dppf) / Base (e.g., Cs₂CO₃) | 4'-(Thiophen-2-yl)-[1,1'-biphenyl]-2-carboxylic acid |
| Bromobiphenyl Carboxylic Acid | Methylboronic acid | Pd(PPh₃)₄ / Base (e.g., Na₂CO₃) | 4'-Methyl-[1,1'-biphenyl]-2-carboxylic acid |
The ortho-disposition of the carboxylic acid and the second phenyl ring in this compound is a critical structural feature that enables the construction of fused-ring systems through intramolecular cyclization reactions. nih.gov After converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or an amide, it can undergo cyclization to form polycyclic aromatic compounds.
For instance, conversion to the corresponding acyl chloride followed by an intramolecular Friedel-Crafts acylation could yield a fluorenone derivative. This type of cyclization is a powerful tool for creating rigid, planar ring systems that are core structures in many functional materials and biologically active molecules. rsc.org Alternative strategies could involve reductive cyclization or C-H activation pathways to forge the new ring, leading to diverse polycyclic architectures. rsc.orgnih.gov
Role in Ligand Design for Catalysis
The biphenyl scaffold is a cornerstone of modern catalyst design, particularly for asymmetric synthesis, due to its ability to exhibit axial chirality (atropisomerism). nih.gov The restricted rotation around the single bond connecting the two phenyl rings, caused by steric hindrance from ortho-substituents, gives rise to stable, non-superimposable mirror-image isomers. This compound is an excellent starting point for such designs because the 2-carboxylic acid group provides the necessary steric bulk to create a significant barrier to rotation. researchgate.net
The development of efficient chiral ligands is fundamental to asymmetric catalysis. nih.govchemrxiv.org The biphenyl framework of this compound can be elaborated into various classes of privileged chiral ligands. The carboxylic acid and bromo functionalities serve as handles for introducing phosphine (B1218219), oxazoline (B21484), amine, or other coordinating groups.
For example, the carboxylic acid can be converted into an amide and then to a chiral oxazoline (a BOX-type ligand). The bromo group can be transformed into a phosphine group via lithiation followed by reaction with a chlorophosphine. Combining these modifications can lead to powerful P,N-ligands. The inherent axial chirality of the biphenyl backbone creates a well-defined chiral pocket around the metal center, enabling high stereocontrol in catalytic reactions. nih.gov
| Ligand Class | Key Structural Feature | Coordinating Atoms | Potential Derivation from Target Compound |
|---|---|---|---|
| BINAP analogues | Diphosphine groups at the 2 and 2' positions | Phosphorus (P,P) | Requires modification of the -COOH and C-Br bonds into phosphine groups and introduction of a second phosphine. |
| BIPHEP analogues | Diphosphine groups attached to the biphenyl core | Phosphorus (P,P) | Similar to BINAP, involves converting existing functional groups into phosphines. |
| PHOX analogues | Phosphine and Oxazoline groups | Phosphorus, Nitrogen (P,N) | -COOH group can be converted to a chiral oxazoline; C-Br bond can be converted to a phosphine. |
| BIPOL derivatives | Dihydroxy groups at the 2 and 2' positions | Oxygen (O,O) | Could be a precursor via multi-step synthesis involving hydroxylation and further substitution. nih.gov |
Ligands derived from chiral biphenyl scaffolds are instrumental in a wide range of metal-catalyzed organic transformations. mdpi.com The specific ligand structure dictates the outcome of the reaction, influencing reactivity, regioselectivity, and, most importantly, enantioselectivity.
Chiral diphosphine ligands based on the biphenyl framework are highly effective in asymmetric hydrogenation of olefins and ketones, a critical process in the pharmaceutical industry. nih.gov P,N-type ligands are often used in palladium-catalyzed asymmetric allylic alkylation and Heck reactions. The rigid and well-defined chiral environment provided by these ligands allows for precise control over the approach of the substrate to the metal center, resulting in the preferential formation of one enantiomer. researchgate.net The tunability of the biphenyl scaffold, by altering substituents, allows for the optimization of the ligand for a specific transformation. nih.govchemrxiv.org
Beyond serving as ligands for metal centers, the chiral biphenyl motif can be integrated directly into organocatalysts. semanticscholar.org Chiral Brønsted acids, for instance, have emerged as powerful tools in asymmetric synthesis. nih.gov
This compound itself, or a derivative, can be envisioned as a chiral Brønsted acid catalyst. The carboxylic acid provides the acidic proton, while the axially chiral biphenyl backbone creates the asymmetric environment necessary to induce enantioselectivity in reactions such as Friedel-Crafts alkylations, Mannich reactions, or cycloadditions. semanticscholar.orgnih.gov The acidity and steric properties of the catalyst can be fine-tuned by modifying the substituents on the biphenyl rings, providing a modular approach to catalyst design. This direct use of the chiral acid avoids the need for a metal and aligns with principles of green chemistry. nih.gov
Integration into Polymer and Supramolecular Precursors
This compound serves as a versatile precursor in the synthesis of complex polymeric and supramolecular structures. Its unique combination of a reactive carboxylic acid group, a rigid biphenyl backbone, and a functionalizable bromine atom allows for its incorporation into a variety of advanced materials. These features enable the construction of polymers with tailored properties and the assembly of intricate macromolecular architectures.
Monomer for Polymer Synthesis (e.g., polyesters, polyamides)
The presence of a carboxylic acid functional group on the this compound molecule makes it a suitable monomer for step-growth polymerization reactions, leading to the formation of polyesters and polyamides. The rigid and sterically hindered nature of the biphenyl-2-carboxylic acid moiety imparts unique characteristics to the resulting polymers.
Polyesters:
In the synthesis of polyesters, this compound can be reacted with various diols through polycondensation reactions. The biphenyl unit introduces significant rigidity into the polymer backbone, which can lead to materials with high thermal stability and mechanical strength. The bromine atom can be retained for further post-polymerization modification or can be utilized in subsequent cross-linking reactions.
A general reaction scheme for the synthesis of polyesters from this compound is as follows:
n HOOC-(C₆H₄)- (C₆H₃Br)-R + n HO-R'-OH → [-OC-(C₆H₄)-(C₆H₃Br)-R-COO-R'-O-]n + 2n H₂O
The properties of the resulting polyesters can be tuned by the choice of the diol comonomer. For instance, using aliphatic diols can introduce flexibility into the polymer chain, while aromatic diols can enhance rigidity and thermal properties.
Polyamides:
Similarly, this compound can be polymerized with diamines to produce polyamides. These polymers are expected to exhibit high thermal stability and excellent mechanical properties due to the aromatic nature of the monomer and the strong intermolecular hydrogen bonding characteristic of polyamides. The bulky biphenyl structure may influence the packing of the polymer chains, potentially affecting properties such as solubility and crystallinity.
The synthesis of polyamides from this monomer can be represented by the following general equation:
n HOOC-(C₆H₄)- (C₆H₃Br)-R + n H₂N-R'-NH₂ → [-OC-(C₆H₄)-(C₆H₃Br)-R-CONH-R'-NH-]n + 2n H₂O
The selection of the diamine comonomer provides a route to control the final properties of the polyamide. Aromatic diamines would contribute to a highly rigid and thermally stable polymer, whereas aliphatic diamines would introduce a degree of flexibility.
| Polymer Type | Comonomer | Expected Key Properties |
| Polyester | Aliphatic Diols | Increased flexibility, potential for biodegradability. |
| Polyester | Aromatic Diols | High rigidity, enhanced thermal stability, high glass transition temperature. |
| Polyamide | Aliphatic Diamines | Good balance of flexibility and strength, improved processability. |
| Polyamide | Aromatic Diamines | Exceptional thermal stability, high tensile strength, chemical resistance. |
Scaffold for Dendritic and Macromolecular Assemblies
The structure of this compound is well-suited for its use as a scaffold in the construction of dendritic and other complex macromolecular assemblies. Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. The ability to precisely control their size, shape, and surface functionality makes them promising for a range of applications, including drug delivery and catalysis.
The key features of this compound that make it a valuable building block for these assemblies are:
The Carboxylic Acid Group: This group provides a primary attachment point for the core or branching units of a dendrimer.
The Bromine Atom: This site can be used for further functionalization through reactions such as Suzuki or Sonogashira coupling, allowing for the attachment of additional branches or surface groups.
A synthetic strategy for incorporating this molecule into a dendritic structure could involve an iterative process of reaction and deprotection. For example, the carboxylic acid could be coupled with a multifunctional core, and the bromine atom could then be converted to a new reactive site for the attachment of the next generation of branches. This divergent approach allows for the systematic growth of the dendrimer.
Alternatively, in a convergent approach, dendritic wedges could be synthesized and then attached to a core derived from this compound. The steric hindrance around the 2-carboxylic acid position can influence the geometry of the resulting dendrimer, potentially leading to unique shapes and properties.
The use of this compound as a scaffold allows for the creation of macromolecules with a high degree of structural control. The resulting assemblies can be designed to have specific properties based on the nature of the repeating units and the functional groups present on the periphery.
| Feature of this compound | Role in Dendritic/Macromolecular Assembly |
| Carboxylic Acid | Initial point of attachment or branching. |
| Biphenyl Unit | Rigid structural support and spacer. |
| Bromine Atom | Site for post-synthesis modification and further branching. |
Investigation in Materials Science and Engineering
Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. The modular nature of their synthesis allows for precise control over the resulting structure and properties, making them suitable for applications in gas storage, catalysis, and separations. researchgate.netillinois.edu
In the architecture of MOFs, organic molecules, often referred to as linkers or bridging ligands, connect metal-containing nodes to form one-, two-, or three-dimensional structures. ossila.commdpi.comscirp.org Carboxylic acids are among the most common functional groups used in these linkers because the carboxylate group can coordinate to metal ions in various modes. mdpi.comresearchgate.net Biphenyl (B1667301) dicarboxylic acids, in particular, are frequently employed due to their rigidity and length, which help in the formation of robust and porous frameworks. mdpi.comnih.gov
4-Bromo-[1,1'-biphenyl]-2-carboxylic acid serves as a precursor for such bridging ligands. The carboxylic acid group is the primary point of attachment, deprotonating to form a carboxylate that coordinates with the metal centers. The biphenyl core acts as a rigid spacer, dictating the distance between the metal nodes and influencing the pore size and topology of the resulting framework. illinois.edu Furthermore, the bromine atom on the phenyl ring provides a latent site for post-synthetic modification, allowing for the introduction of other functional groups after the initial MOF has been assembled. This dual functionality makes it a highly versatile building block for creating complex, functional materials.
The design of MOFs is a prime example of reticular chemistry, where the final structure is predetermined by the geometry of the molecular building blocks. illinois.edu The choice of metal node and organic linker dictates the topology and properties of the framework. researchgate.netwpi.edu The synthesis of MOFs typically involves solvothermal or hydrothermal methods, where the components are heated in a solvent, allowing for the slow crystallization of the framework. mdpi.comnih.gov
Utilizing a linker derived from this compound introduces specific geometric constraints. Unlike its more linear isomer, 4,4'-biphenyl dicarboxylic acid, the 2-carboxylic acid substitution creates a distinct angular geometry. This "bent" or V-shaped nature of the linker can lead to the formation of unique network topologies that are not accessible with linear linkers. mdpi.com The design process can be guided by computational screening to select appropriate linkers and additives that can influence crystal growth and morphology, potentially even suppressing the formation of undesirable interpenetrated phases. umich.edu The synthesis of stable MOFs often relies on creating strong coordination bonds, for which a judicious selection of metal ions and linkers is crucial. osti.gov
A key advantage of MOFs is that their chemical and physical properties can be finely tuned. researchgate.net This tunability stems from the ability to modify the metal nodes or the organic linkers. For MOFs derived from biphenyl carboxylic acids, properties such as pore size, surface area, and electronic characteristics can be systematically altered. mdpi.comrsc.org
One study demonstrated that for a nickel-based MOF using 4,4'-biphenyl dicarboxylic acid (BPDC), the pore size and specific surface area could be tuned by varying the synthesis temperature. mdpi.comnih.govresearchgate.net This resulted in optimized performance for supercapacitor applications, with a high specific capacitance and good cycling stability. mdpi.comnih.govnih.govresearchgate.net The bromine substituent on this compound offers an additional avenue for tuning. Through post-synthetic modification reactions, the bromo group can be replaced with other functional moieties, allowing for the tailoring of the framework’s properties for specific applications like catalysis or selective adsorption.
Table 1: Properties of Ni-BPDC-MOF Synthesized at Different Temperatures
| Synthesis Temperature (°C) | Morphology | Specific Surface Area (m²/g) | Average Pore Diameter (nm) | Specific Capacitance (F/g at 1.0 A/g) |
|---|---|---|---|---|
| 180 | Nanoplate | 311.99 | ~29.2 | 488 |
Data sourced from studies on a related compound, 4,4'-biphenyl dicarboxylic acid (BPDC), to illustrate the principle of tunable properties in biphenyl-based MOFs. mdpi.comnih.govresearchgate.net
Covalent Organic Frameworks (COFs) and Related Porous Materials
Covalent Organic Frameworks (COFs) are another class of crystalline porous materials, but unlike MOFs, they are composed entirely of light elements (like C, O, N, B) linked by strong covalent bonds. tcichemicals.com This results in materials with low density, high thermal stability, and permanent porosity. dartmouth.edu
The synthesis of COFs relies on the principles of dynamic covalent chemistry, where the formation of covalent bonds is reversible, allowing for the correction of defects and the growth of a crystalline structure. Common strategies involve the condensation of molecular building blocks, or linkers, to form extended networks. nih.gov
Popular synthetic routes for COFs include:
Imine Condensation: The reaction between aldehydes and amines to form imine-linked COFs is one of the most widely used methods due to the high chemical stability of the resulting frameworks. tcichemicals.com
Boroxine (B1236090) and Boronate Ester Formation: The self-condensation of boronic acids to form boroxine rings or their condensation with catechols to form boronic esters were the first strategies used to synthesize COFs. tcichemicals.com
Other Linkages: Other reactions, such as those forming hydrazone, azine, imide, and C=C double bonds, have also been employed to construct COFs with diverse properties. tcichemicals.comalfa-chemistry.com
For a molecule like this compound to be used as a COF linker, it would typically require chemical modification. For instance, the carboxylic acid could be converted into an aldehyde or amine to participate in imine condensation. Alternatively, the bromo group could be transformed into a boronic acid via a Suzuki cross-coupling reaction, preparing it for boroxine or boronate ester formation. mdpi.com
The key design principles include:
Symmetry and Geometry of Building Blocks: The selection of linkers with specific shapes (linear, trigonal, tetrahedral) and nodes with defined coordination numbers allows for the predictable construction of targeted network topologies. illinois.edu The angular nature of a linker derived from this compound would favor different network outcomes compared to a linear linker.
Linker Length and Rigidity: The length of the linker directly influences the pore size of the material. Rigid linkers, such as the biphenyl group, are often preferred as they lead to more robust and permanently porous structures. researchgate.net
Functionality: The incorporation of functional groups onto the linkers can imbue the final material with specific properties, such as catalytic activity, selective binding sites, or altered hydrophilicity. researchgate.net The bromine atom in the title compound is a prime example of a functional handle that can be used to tailor the properties of the porous material. arxiv.org
By applying these principles, researchers can design and synthesize novel porous materials with properties tailored for specific applications in areas like energy storage, chemical separations, and catalysis. dartmouth.edu
Supramolecular Assembly and Self-Assembled Structures
The unique molecular architecture of this compound, featuring a biphenyl backbone, a carboxylic acid group, and a bromine substituent, makes it a compelling candidate for the construction of ordered supramolecular assemblies. These assemblies are governed by a variety of non-covalent interactions, leading to the formation of well-defined, higher-order structures.
The self-assembly of this compound in solution and in the solid state is directed by a sophisticated interplay of non-covalent forces. The primary interactions responsible for the formation of supramolecular structures include hydrogen bonding, π-π stacking, and halogen bonding.
The carboxylic acid moiety is a powerful functional group for directing self-assembly through the formation of robust hydrogen bonds. Typically, carboxylic acids form dimeric structures through O-H···O hydrogen bonds between two molecules. This predictable interaction often serves as the primary motif for building larger assemblies.
Furthermore, the bromine atom introduces the possibility of halogen bonding. Halogen bonding is a directional, non-covalent interaction between a halogen atom (in this case, bromine) and a Lewis base (such as an oxygen or nitrogen atom). This interaction can play a crucial role in dictating the packing of molecules in the solid state, often competing with or complementing hydrogen bonding and π-π stacking to guide the formation of specific supramolecular architectures. The interplay of these various non-covalent interactions is a key factor in controlling the self-assembly process and the resulting morphology of the material.
| Interaction Type | Participating Groups | Role in Self-Assembly |
| Hydrogen Bonding | Carboxylic acid (-COOH) | Formation of dimeric synthons, directing primary assembly |
| π-π Stacking | Biphenyl rings | Stabilization of extended structures through aromatic interactions |
| Halogen Bonding | Bromine atom (-Br) | Directional control of molecular packing, influencing crystal structure |
Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties by controlling the intermolecular interactions. For derivatives of biphenyl carboxylic acid, including this compound, crystal engineering principles can be applied to manipulate their solid-state structures and, consequently, their physical and chemical properties.
The formation of specific crystal structures is highly dependent on the balance of the non-covalent interactions discussed previously. The carboxylic acid dimer is a common and robust synthon in the crystal engineering of carboxylic acids. However, the presence of the bulky bromine atom and the twisted nature of the biphenyl system can lead to more complex and varied packing arrangements.
For instance, the bromine atom can engage in halogen bonding with the oxygen atoms of the carboxylic acid group of a neighboring molecule, leading to the formation of extended chains or sheets. This is in addition to the typical hydrogen-bonded dimers. The competition and synergy between these different interactions can result in the formation of polymorphs—different crystal structures of the same compound—each with unique properties.
While specific crystallographic data for this compound is not widely reported, analysis of a closely related compound, 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate, provides insights into the types of intermolecular contacts that can be expected. iucr.org In this related structure, short halogen···oxygen contacts are observed, forming molecular sheets. iucr.org Hirshfeld surface analysis revealed that C···H/H···C, H···H, Br···H/H···Br, O···H/H···O, and Cl···H/H···Cl contacts are the major contributors to intermolecular interactions. iucr.org
Illustrative Crystallographic Data of a Related Biphenyl Carboxylate Derivative The following data is for 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate and is presented for illustrative purposes. iucr.org
| Parameter | Value |
| Chemical Formula | C₂₀H₁₄BrClO₃ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.8347 |
| b (Å) | 5.9234 |
| c (Å) | 33.345 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1745.4 |
By strategically modifying the substituents on the biphenyl core, it is possible to fine-tune the intermolecular interactions and engineer crystals with specific topologies and functionalities. This approach is central to the development of new materials with tailored optical, electronic, and mechanical properties.
Theoretical and Computational Studies on 4 Bromo 1,1 Biphenyl 2 Carboxylic Acid and Its Analogs
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of biphenyl (B1667301) derivatives at the electronic level. These calculations allow for a detailed understanding of molecular structure, stability, and reactivity. researchgate.net
Density Functional Theory (DFT) has become a standard method for the electronic structure analysis of organic molecules due to its favorable balance of accuracy and computational cost. nih.gov For compounds like 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid, DFT calculations are used to optimize the molecular geometry and to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties. researchgate.net
Analyses of related aromatic carboxylic acids and biphenyl derivatives show that the distribution of electron density and the molecular electrostatic potential (MEP) can be mapped to identify regions susceptible to electrophilic or nucleophilic attack. researchgate.net For instance, in benzoic acid, the carboxylic acid group significantly influences the electronic properties of the aromatic ring. In this compound, the interplay between the electron-withdrawing carboxylic acid group, the electronegative bromine atom, and the conjugated biphenyl system would create a complex electronic landscape, which can be precisely detailed through DFT calculations. Natural Bond Orbital (NBO) analysis is another technique employed to study charge transfer interactions and delocalization of electrons within the molecule. mdpi.com
Table 1: Calculated Electronic Properties of a Biphenyl Analog (4-Methoxy-4′-Nitrobiphenyl) using DFT
| Parameter | Calculated Value |
|---|---|
| HOMO Energy | -6.25 eV |
| LUMO Energy | -2.28 eV |
| HOMO-LUMO Energy Gap (ΔE) | 3.97 eV |
| Dipole Moment | 7.73 Debye |
Quantum chemical calculations are highly effective in predicting various spectroscopic parameters, which aids in the interpretation of experimental data. unibo.it DFT methods can accurately compute vibrational frequencies corresponding to infrared (IR) and Raman spectra. nih.gov By comparing the calculated spectra with experimental results, a detailed assignment of vibrational modes to specific functional groups and bond movements can be achieved. nih.govnih.gov
Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted with good accuracy. nih.gov These theoretical calculations help in assigning peaks in complex NMR spectra and can provide confirmation of the molecular structure. researchgate.net For electronic spectra, Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in UV-Visible spectra. ekb.eg This allows for the assignment of electronic transitions, such as π→π* transitions, which are characteristic of the conjugated biphenyl system. ekb.eg
Table 2: Comparison of Theoretical and Experimental Spectroscopic Data for an Analog (Chromone-3-Carboxylic Acid)
| Spectroscopic Data | Experimental Value | Theoretical (DFT) Value |
|---|---|---|
| C=O Stretch (FT-IR, cm⁻¹) | 1721 | 1720 |
| Aromatic C-H Proton (¹H NMR, ppm) | 7.4 - 8.2 | 7.7 - 8.9 |
| UV-Vis (λ_max, nm) | 298 | 296 |
Computational chemistry is a vital tool for elucidating the mechanisms of organic reactions. rsc.orgnih.gov By mapping the potential energy surface, researchers can identify stable intermediates and, crucially, the transition state structures that connect reactants to products. escholarship.org The calculation of activation energies from the energy difference between the reactants and the transition state provides quantitative insights into reaction kinetics. researchgate.net For this compound, such studies could explore reactions like nucleophilic substitution at the bromine-bearing carbon or reactions involving the carboxylic acid group. These computational approaches can help rationalize product distributions and selectivities observed in experiments. escholarship.org Advanced techniques like ab initio molecular dynamics (AIMD) can even capture dynamic effects that are not apparent from static models of the potential energy surface. escholarship.org
Molecular Dynamics and Conformational Analysis
The three-dimensional structure and flexibility of a molecule are critical to its function and properties. Molecular dynamics simulations and conformational analysis provide insights into the spatial arrangement of atoms and the energy associated with different conformations.
A defining characteristic of the biphenyl core is the torsional or dihedral angle between the two phenyl rings. This rotation around the central C-C single bond is associated with an energy barrier. nih.gov For unsubstituted biphenyl, the minimum energy conformation in the gas phase occurs at a dihedral angle of approximately 44°, while planar (0°) and perpendicular (90°) conformations represent energy maxima. nih.govresearchgate.net
The presence of substituents dramatically influences these torsional energetics. In this compound, the carboxylic acid group is at an ortho position. Ortho substituents introduce significant steric hindrance, which substantially increases the energy barrier to rotation. semanticscholar.orgresearchgate.net This restricted rotation, or atropisomerism, can be a critical feature of substituted biphenyls. Computational methods, including DFT, are used to calculate the rotational energy profile by systematically varying the dihedral angle and calculating the energy at each step. rsc.orgbiomedres.us These calculations provide the height of the rotational barriers, which are key indicators of the molecule's conformational stability. rsc.org
Table 3: Calculated Rotational Barriers for Biphenyl and Analogs
| Compound | Ortho Substituents | Calculated Rotational Barrier (kcal/mol) |
|---|---|---|
| Biphenyl | -H, -H | ~2.0 nih.gov |
| 2-Fluorobiphenyl | -F, -H | ~7.4 rsc.org |
| 2,2'-Difluorobiphenyl | -F, -F | ~10.0 semanticscholar.org |
| 2,2'-Dimethylbiphenyl | -CH₃, -CH₃ | ~15.0 researchgate.net |
The preferred conformation of a molecule can differ depending on its environment. researchgate.net While isolated biphenyls are twisted, crystal packing forces in the solid state can favor more planar conformations to facilitate efficient packing, often in a herringbone arrangement. researchgate.netrsc.org Single-crystal X-ray diffraction studies on analogs reveal the precise dihedral angles adopted in the solid state. iucr.orgnih.gov For this compound, the solid-state conformation would be influenced by both steric effects from the ortho-substituent and intermolecular interactions, particularly hydrogen bonding between the carboxylic acid groups. Carboxylic acids frequently form hydrogen-bonded dimers in the solid state, which would be a dominant factor in the crystal packing.
In solution, the conformational landscape is more complex. Molecular dynamics (MD) simulations can be used to model the behavior of the molecule in a solvent box, providing insights into the preferred conformations and the dynamics of interconversion between them. researchgate.netasianpubs.org The polarity of the solvent can influence conformational preferences, for example, by stabilizing certain conformers through dipole-dipole interactions or hydrogen bonding with the solvent molecules. nih.gov The conformation of the carboxylic acid group itself (syn vs. anti) is also an important consideration, with the syn conformer generally being more stable, although the presence of solvent can affect this equilibrium. nih.gov
Intermolecular Interaction Analysis
The solid-state architecture and physicochemical properties of molecular crystals, such as those formed by this compound and its analogs, are governed by a complex interplay of intermolecular interactions. Computational chemistry provides powerful tools to dissect and quantify these forces, offering insights into crystal packing, stability, and potential reactivity. This section explores the application of Hirshfeld surface analysis, Quantitative Structure-Reactivity Relationship (QSRR) studies, and the analysis of non-covalent bonding networks to understand the behavior of this class of compounds.
Hirshfeld surface analysis is a potent computational method for visualizing and quantifying intermolecular interactions within a crystal lattice. rsc.orguwa.edu.auscirp.org It partitions crystal space into regions where the electron distribution of a "pro-molecule" (the molecule of interest) dominates the electron density of the entire crystal. scirp.org This surface can be mapped with various properties, such as the normalized contact distance (dnorm), to highlight different types of intermolecular contacts. nih.gov
The dnorm surface uses a red-white-blue color scheme: red spots indicate close contacts shorter than the van der Waals radii, white areas represent contacts around the van der Waals separation, and blue regions signify longer contacts. nih.gov By deconstructing the Hirshfeld surface into two-dimensional "fingerprint plots," the contribution of each type of interaction to the total surface area can be quantified, providing a detailed summary of the crystal packing environment. scirp.org
While a specific Hirshfeld analysis for this compound is not available in the cited literature, studies on analogous biphenyl derivatives provide significant insight into the expected interactions. For instance, analysis of a related brominated biphenyl carboxylate revealed that the crystal packing was primarily dictated by H⋯H, C⋯H/H⋯C, O⋯H/H⋯O, and Br⋯H/H⋯Br contacts. nih.gov Similarly, analyses of other complex benzimidazol-2-one (B1210169) and cobalt thiocyanate (B1210189) complexes show that H⋯H and H⋯C/C⋯H interactions often account for the largest percentage of the Hirshfeld surface. nih.govmdpi.com
| Intermolecular Contact | Typical Contribution (%) | Description |
| H···H | 27 - 58% | Represents the most frequent, though generally weak, van der Waals interactions due to the abundance of hydrogen atoms on the molecular periphery. nih.govnih.gov |
| C···H / H···C | 18 - 39% | Encompasses C-H···π interactions and other van der Waals contacts, which are crucial for the cohesion of aromatic systems. nih.govnih.gov |
| O···H / H···O | 8 - 15% | Primarily corresponds to hydrogen bonding but also includes other close van der Waals contacts involving oxygen and hydrogen atoms. nih.govnih.gov |
| Br···H / H···Br | ~11% | Indicates interactions involving the bromine atom, which can include weak hydrogen bonds or other van der Waals contacts. nih.gov |
| Other (C···C, C···O, etc.) | < 9% | Minor contributions from other van der Waals and π-π stacking interactions. researchgate.net |
This table is illustrative and compiled from data on analogous compounds to represent expected interactions for this compound.
For this compound, it is anticipated that H···H and C···H/H···C contacts would be the most significant contributors to the crystal packing. The O···H/H···O interactions, particularly from the carboxylic acid group, would also play a crucial role, likely mediating the formation of hydrogen-bonded dimers.
Quantitative Structure-Reactivity Relationship (QSRR) is a computational modeling approach that seeks to establish a statistically significant correlation between the structural or physicochemical properties of a series of compounds and their chemical reactivity or other non-biological properties. wikipedia.orgresearchgate.netlibretexts.org Unlike QSAR (Quantitative Structure-Activity Relationship), which typically focuses on biological activity, QSRR can model parameters such as reaction rates, equilibrium constants, or chromatographic retention times. libretexts.org
The core principle of QSRR is that the reactivity of a molecule is a function of its structure. rsc.org This relationship can be expressed mathematically:
Reactivity = f (Molecular Descriptors) + error
The process involves calculating a set of numerical values, known as molecular descriptors, for each compound in a series. These descriptors quantify various aspects of the molecule's structure, including its topology, geometry, and electronic properties. hufocw.orgyoutube.comucsb.edu Statistical methods, such as multiple linear regression (MLR), are then employed to build a mathematical model that links these descriptors to the observed reactivity. researchgate.netuliege.be
Common molecular descriptors used in QSRR studies include:
Topological descriptors: Molecular weight, connectivity indices, atom/ring counts. hufocw.org
Electronic descriptors: Dipole moment, partial atomic charges, energies of frontier molecular orbitals (HOMO and LUMO). hufocw.orgucsb.edu
Geometrical (3D) descriptors: Molecular volume, solvent-accessible surface area, moments of inertia. hufocw.org
For a series of this compound analogs, a QSRR study could be designed to predict a specific chemical property, such as the rate of an electrophilic aromatic substitution reaction. researchgate.net By systematically varying substituents on the biphenyl core and calculating relevant descriptors, a predictive model could be developed. Such a model would be invaluable for designing new compounds with tailored reactivity without the need for extensive experimental synthesis and testing.
The following table provides a conceptual example of data used in a QSRR model, linking molecular descriptors to a hypothetical reactivity parameter.
| Compound Analog | Log(k) (Reactivity) | Dipole Moment (Debye) | HOMO Energy (eV) | Molecular Volume (ų) |
| Analog 1 (Parent) | 1.5 | 3.2 | -6.8 | 250 |
| Analog 2 (-NO₂) | 0.8 | 4.5 | -7.2 | 265 |
| Analog 3 (-OCH₃) | 2.1 | 2.9 | -6.5 | 268 |
| Analog 4 (-Cl) | 1.3 | 3.5 | -7.0 | 260 |
This table is a conceptual representation of data for a hypothetical QSRR study.
The crystal structure of this compound is expected to be significantly influenced by directional non-covalent interactions, namely hydrogen bonds and halogen bonds.
Hydrogen Bonding: The carboxylic acid moiety is a classic functional group for forming strong and highly directional hydrogen bonds. In the solid state, carboxylic acids, including benzoic acid derivatives, frequently form centrosymmetric cyclic dimers through O-H···O interactions between two molecules. mdpi.comacs.org This robust R²₂(8) graph-set motif is a primary synthon in supramolecular chemistry and is expected to be a dominant feature in the crystal packing of the title compound. nih.gov Studies on similar molecules like 4-hydroxybenzoic acid confirm the prevalence of such hydrogen-bonded networks. mdpi.com
The table below summarizes the key geometric parameters that characterize these non-covalent interactions, based on typical values found in the literature for similar organic compounds.
| Interaction Type | Donor-Acceptor Atoms | Typical Distance (Å) | Typical Angle (°) |
| Hydrogen Bond | O-H···O | D···A: 2.5 - 2.8 | D-H···A: 165 - 180 |
| Halogen Bond | C-Br···O | D···A: 2.9 - 3.4 | C-Br···O: 150 - 175 |
This table presents typical geometric parameters for hydrogen and halogen bonds in organic crystals.
The interplay between the strong hydrogen-bonded dimers and potentially weaker, but structurally significant, halogen bonds would define the three-dimensional supramolecular architecture of this compound.
Structural Characterization Via X Ray Crystallography
Single-Crystal X-ray Diffraction Studies
Determination of Solid-State Molecular Conformation
Without experimental data, the solid-state conformation of 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid can only be hypothesized. It is expected that the molecule would adopt a non-planar conformation due to steric hindrance between the carboxylic acid group at the 2-position and the adjacent phenyl ring. The dihedral angle between the two phenyl rings is a critical parameter that would be determined from a single-crystal X-ray diffraction study.
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
A comprehensive analysis of bond lengths, bond angles, and dihedral angles would be crucial to understanding the detailed geometry of this compound. This data, obtainable from crystallographic studies, would reveal any structural distortions or unusual bonding features within the molecule.
Crystal Packing Analysis
The arrangement of molecules in a crystal, known as crystal packing, is dictated by a variety of intermolecular interactions. nih.gov Understanding these interactions is key to predicting and controlling the physical properties of a crystalline material.
Identification of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, Halogen Bonds)
For this compound, several types of intermolecular interactions would be anticipated. The carboxylic acid moiety is a strong hydrogen bond donor and acceptor, likely leading to the formation of hydrogen-bonded dimers or chains. mdpi.com The aromatic biphenyl (B1667301) system provides opportunities for π-π stacking interactions, where the electron-rich aromatic rings stack on top of one another. nih.gov Furthermore, the presence of a bromine atom introduces the possibility of halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species. mdpi.com
Elucidation of Crystal Packing Motifs and Supramolecular Synthons
The interplay of the aforementioned intermolecular interactions would result in specific, repeating patterns of molecular assembly known as supramolecular synthons. The identification of these synthons is fundamental to the field of crystal engineering, which seeks to design and synthesize new materials with desired properties based on an understanding of intermolecular interactions.
Polymorphism and Co-crystallization Studies
Polymorphism refers to the ability of a compound to crystallize in more than one distinct crystal structure, each with different physical properties. rsc.org Co-crystallization, on the other hand, involves the formation of a crystalline structure containing two or more different molecular components in a stoichiometric ratio. There is no information in the searched literature regarding polymorphism or co-crystallization studies of this compound. Such studies would be valuable for exploring the range of possible solid-state structures and for tuning the physicochemical properties of the compound.
Advanced Analytical Techniques in Research and Development
Spectroscopic Characterization for Reaction Monitoring and Product Elucidation
Spectroscopy provides a detailed insight into the molecular structure of 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid, allowing for the unambiguous identification of its functional groups and the arrangement of its atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, it provides information about the chemical environment of each hydrogen (¹H-NMR) and carbon (¹³C-NMR) atom.
¹H-NMR Spectroscopy: In a typical ¹H-NMR spectrum of this compound, the protons on the two phenyl rings and the carboxylic acid proton will resonate at characteristic chemical shifts. The aromatic protons generally appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring currents. The specific splitting patterns (e.g., doublets, triplets, multiplets) arise from spin-spin coupling between neighboring protons, providing valuable information about the substitution pattern on each ring. The acidic proton of the carboxyl group is highly deshielded and typically appears as a broad singlet at a very downfield chemical shift, often above 10 ppm. For the parent compound, [1,1'-biphenyl]-2-carboxylic acid, the carboxylic acid proton appears as a broad signal around 13.62 ppm. rsc.org
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid group is characteristically found in the highly deshielded region of the spectrum, typically between 165 and 185 ppm. For instance, the carbonyl carbon in [1,1'-biphenyl]-2-carboxylic acid is observed at 168.51 ppm. rsc.org The carbons of the two aromatic rings will resonate in the approximate range of 120 to 150 ppm. The carbon atom attached to the bromine (C-Br) will be influenced by the halogen's electronegativity and its resonance effect, which helps in its assignment.
| Atom Type | Predicted Chemical Shift (ppm) for this compound | Observed Chemical Shift (ppm) for [1,1'-biphenyl]-2-carboxylic acid rsc.org |
|---|---|---|
| Carboxylic Acid Proton (-COOH) | >10 (broad singlet) | 13.62 (broad) |
| Aromatic Protons (Ar-H) | 7.0 - 8.5 | 7.41 - 8.55 (multiplets) |
| Carbonyl Carbon (-C =O) | ~168 - 172 | 168.51 |
| Aromatic Carbons (Ar-C) | 120 - 150 | 120.14, 128.64, 130.53, 132.97, 137.23, 140.99 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to show several characteristic absorption bands.
The most prominent feature is the very broad O-H stretching band of the carboxylic acid group, which typically appears in the region of 2500-3300 cm⁻¹. chemguide.co.uk This broadness is a result of intermolecular hydrogen bonding between the carboxylic acid molecules. nih.gov The carbonyl (C=O) stretching vibration of the carboxylic acid gives rise to a strong, sharp absorption band. For aromatic carboxylic acids, this band is typically found between 1710 and 1680 cm⁻¹. nih.gov The C-O single bond stretch of the carboxylic acid will show a band in the 1320-1210 cm⁻¹ region. nih.gov Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings typically appear in the 1600-1450 cm⁻¹ region. udel.edu The C-Br stretching vibration is expected to appear in the fingerprint region, typically at lower wavenumbers.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Strong, Very Broad |
| C-H Stretch | Aromatic | 3000 - 3100 | Medium |
| C=O Stretch | Carboxylic Acid | 1680 - 1710 | Strong, Sharp |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Weak |
| C-O Stretch | Carboxylic Acid | 1210 - 1320 | Strong |
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can also reveal structural details through the analysis of fragmentation patterns.
For this compound (C₁₃H₉BrO₂), the molecular weight is approximately 277.11 g/mol . In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z corresponding to this mass. A characteristic feature for bromine-containing compounds is the presence of an M+2 peak of nearly equal intensity to the M⁺ peak, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). A common fragmentation pathway for carboxylic acids involves the loss of the carboxyl group. In the mass spectrum of this compound, a significant fragment would likely be the acylium ion [M - OH]⁺, and further fragmentation could lead to the biphenyl (B1667301) cation by loss of CO.
Chromatographic Methods for Purity Assessment and Mixture Analysis
Chromatography is essential for separating the components of a mixture, allowing for the purification of the desired product and the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. For a molecule like this compound, reversed-phase HPLC (RP-HPLC) is the most common mode used. thermofisher.com In RP-HPLC, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase.
The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. A typical mobile phase for analyzing this compound would consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with a pH modifier like phosphoric acid or formic acid to ensure the carboxylic acid is in its protonated form for better retention and peak shape. sielc.comsielc.com Detection is commonly achieved using a UV detector, as the biphenyl system contains a strong chromophore that absorbs UV light. nih.gov
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. scholaris.ca Due to the low volatility and high polarity of carboxylic acids, direct analysis by GC can be challenging, often resulting in poor peak shapes. colostate.edu Therefore, derivatization is typically required to convert the carboxylic acid into a more volatile and less polar ester, such as a methyl or silyl (B83357) ester. lmaleidykla.lt Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for silylation. lmaleidykla.lt
Once derivatized, the compound can be separated on a capillary column (e.g., with a polyethylene (B3416737) glycol or polydimethylsiloxane (B3030410) stationary phase) and detected using a flame ionization detector (FID) or a mass spectrometer (GC-MS). colostate.edulmaleidykla.lt The retention time in GC is dependent on the compound's volatility and its interaction with the stationary phase.
Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring
Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely used analytical technique in synthetic organic chemistry to monitor the progress of a chemical reaction. libretexts.orgresearchgate.net Its application is crucial in determining the optimal reaction time, checking for the consumption of starting materials, and identifying the formation of products. news-medical.netyoutube.com For reactions involving the synthesis or modification of this compound, TLC provides invaluable real-time information about the state of the reaction mixture.
The fundamental principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (typically a thin layer of adsorbent like silica (B1680970) gel coated on a plate) and a liquid mobile phase (the eluent or solvent system). aga-analytical.com.pl Polar compounds adhere more strongly to the polar silica gel stationary phase and thus travel shorter distances up the plate, resulting in a lower Retention Factor (Rf value). Conversely, less polar compounds travel further, yielding higher Rf values. scribd.com
In a typical setup for monitoring a reaction, three spots are applied to the baseline of a TLC plate: the pure starting material (reactant), the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture. libretexts.org As the reaction proceeds, samples are taken from the reaction vessel at various time intervals and spotted on the TLC plate. The disappearance of the spot corresponding to the starting material in the reaction mixture lane and the appearance of a new spot for the product indicate that the reaction is progressing. The reaction is generally considered complete when the spot for the limiting reactant is no longer visible. news-medical.netyoutube.com
A common synthetic route where TLC is employed to monitor the formation of biphenyl carboxylic acid derivatives is the Suzuki-Miyaura cross-coupling reaction. ajgreenchem.comresearchgate.net For instance, in the synthesis of a substituted biphenyl carboxylic acid from a bromobenzoic acid and an aryl boronic acid, TLC can effectively track the consumption of the bromo-functionalized starting material.
Visualization Since many organic compounds, including biphenyl derivatives, are colorless, visualization techniques are required to see the separated spots on the TLC plate. Common methods include:
UV Light: TLC plates are often treated with a fluorescent indicator (e.g., F254). When exposed to short-wave UV light (254 nm), the entire plate fluoresces green, while UV-active compounds (like those with aromatic rings) quench this fluorescence and appear as dark spots. ajgreenchem.com
Iodine Vapor: Placing the developed TLC plate in a chamber containing iodine crystals will cause most organic compounds to absorb the iodine and appear as brown spots. ajgreenchem.com
Potassium Permanganate (B83412) (KMnO₄) Stain: This stain reacts with compounds that can be oxidized, which includes many organic functional groups, producing yellow-to-brown spots on a purple background.
Research Findings and Data
The choice of the mobile phase is critical for achieving good separation between the reactants and products. For polar compounds like carboxylic acids, a mixture of a non-polar solvent (e.g., hexanes, toluene) and a more polar solvent (e.g., ethyl acetate (B1210297), methanol) is typically used. A small amount of acetic acid is often added to the eluent to suppress the ionization of the carboxylic acid group, which prevents "streaking" and results in sharper, more defined spots. reddit.com
The following table summarizes typical solvent systems used for the TLC analysis of reactions involving biphenyl carboxylic acids.
| Solvent System (v/v/v) | Typical Application | Rationale |
|---|---|---|
| Hexanes : Ethyl Acetate (4:1) | Separation of moderately polar compounds. | A common starting point for many organic reactions, balancing polarity to move both reactants and products off the baseline. |
| Dichloromethane (B109758) : Methanol (9:1) | Separating more polar compounds. | Methanol significantly increases the eluent's polarity, effectively moving highly polar compounds like carboxylic acids. |
| Hexanes : Ethyl Acetate : Acetic Acid (7:3:0.1) | Analysis of reactions involving carboxylic acids. | The small amount of acetic acid ensures the carboxylic acid product remains protonated, leading to a compact spot and a more reliable Rf value. |
| Toluene : Ethyl Acetate : Acetic Acid (10:10:1) | Alternative system for separating aromatic acids and their precursors. | Toluene provides different selectivity for aromatic compounds compared to aliphatic solvents like hexanes. |
To illustrate how TLC data is interpreted, consider a hypothetical Suzuki coupling reaction to form a biphenyl carboxylic acid. The table below shows the expected Rf values for the reactants and the product in a given solvent system. The product, being a carboxylic acid, is typically more polar than the starting materials and therefore has a lower Rf value.
| Compound | Structure Type | Expected Polarity | Hypothetical Rf Value |
|---|---|---|---|
| Aryl Boronic Acid | Reactant | Moderate | 0.55 |
| Bromobenzoic Acid | Reactant | High | 0.30 |
| Biphenyl Carboxylic Acid | Product | High | 0.25 |
By observing the gradual diminishing of spots at Rf 0.55 and 0.30 and the concurrent intensification of the spot at Rf 0.25 in the reaction mixture lane over time, a chemist can effectively monitor the reaction's progression towards completion.
Future Research Perspectives and Emerging Areas
Exploration of Sustainable and Green Synthetic Routes
The principles of green chemistry are increasingly influencing the synthesis of biphenyl (B1667301) carboxylic acids, aiming to reduce environmental impact and improve economic viability. beilstein-journals.orgnih.gov Future research will focus on developing more sustainable methods for the production of 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid, moving away from traditional synthetic protocols that often rely on harsh conditions and hazardous reagents.
A significant shift in synthetic chemistry involves the replacement of precious metal catalysts, such as palladium, with more sustainable and cost-effective earth-abundant metals. nsf.gov Research in this area will concentrate on developing catalytic systems based on metals like iron, copper, and nickel for the cross-coupling reactions used to synthesize the biphenyl backbone. The goal is to achieve high yields and selectivity under milder reaction conditions, thereby reducing both the cost and the environmental footprint of the synthesis. nsf.gov The development of novel ligands that can stabilize and activate these earth-abundant metal catalysts will be a key area of investigation.
The use of organic solvents is a major contributor to the environmental impact of chemical processes. Consequently, there is a strong drive to develop synthetic routes that operate in solvent-free conditions or in environmentally benign solvents like water. For the synthesis of this compound, research into Suzuki-Miyaura cross-coupling reactions in aqueous media has shown promise. researchgate.net Future work will likely focus on optimizing these aqueous systems, potentially using surfactants or phase-transfer catalysts to enhance the solubility of reactants and improve reaction efficiency. acs.org The development of solid-state reactions or reactions in deep eutectic solvents also presents a promising avenue for eliminating the need for traditional organic solvents.
Novel Applications in Advanced Functional Materials
The rigid and tunable structure of the biphenyl scaffold makes this compound an attractive building block for a new generation of advanced functional materials. Its specific substitution pattern offers opportunities for creating materials with tailored electronic, optical, and responsive properties.
Biphenyl derivatives are known to be key components in organic light-emitting diodes (OLEDs) and other optoelectronic devices. ajgreenchem.comossila.com The this compound core can be functionalized to create novel materials with specific photophysical properties. Future research will likely involve the synthesis of polymers and small molecules derived from this scaffold for applications in:
Organic Light-Emitting Diodes (OLEDs): By incorporating different functional groups, it may be possible to tune the emission color and improve the efficiency and lifetime of OLEDs.
Organic Photovoltaics (OPVs): The biphenyl structure can be integrated into donor or acceptor materials for organic solar cells, with the aim of improving charge transport and device performance.
Liquid Crystals: The rigid nature of the biphenyl unit is conducive to the formation of liquid crystalline phases, which are essential for display technologies. ossila.com
| Potential Application | Desired Property | Role of this compound |
| Organic Light-Emitting Diodes (OLEDs) | Tunable emission, high efficiency | Core scaffold for creating new emitter materials |
| Organic Photovoltaics (OPVs) | Efficient charge transport | Building block for donor or acceptor polymers |
| Liquid Crystal Displays (LCDs) | Anisotropic properties | Rigid core to induce liquid crystalline phases |
The carboxylic acid group and the bromo-substituent on the biphenyl framework provide reactive handles for incorporating this molecule into responsive materials and chemical sensors. epfl.ch Future research directions include:
Metal-Organic Frameworks (MOFs): The carboxylic acid can act as a linker to construct porous MOFs. rsc.orgnih.gov These materials could be designed for the selective sensing of small molecules or metal ions through changes in their luminescent or electronic properties. researchgate.net
Responsive Polymers: By polymerizing derivatives of this compound, it is possible to create polymers that respond to external stimuli such as pH, light, or the presence of specific analytes. epfl.ch These "smart" materials could have applications in drug delivery, diagnostics, and self-healing materials.
Chemosensors: The biphenyl scaffold can be functionalized with specific recognition units to create highly selective and sensitive chemosensors for environmental monitoring or medical diagnostics. nih.gov
Integration with Machine Learning and Artificial Intelligence for Chemical Discovery
Predictive Modeling: ML algorithms can be trained on existing chemical data to predict the properties of new, unsynthesized derivatives of this compound. youtube.com This includes predicting their electronic properties for optoelectronic applications, their binding affinity for sensor development, or their reactivity in different chemical transformations. mdpi.comresearchgate.net
Reaction Optimization: AI can be used to analyze vast datasets of chemical reactions to predict the optimal conditions for the synthesis of this compound and its derivatives, including catalyst choice, solvent, and temperature. This can significantly reduce the time and resources required for experimental optimization.
De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold with desired properties for specific applications. schrodinger.com For instance, an AI could be tasked with designing a derivative with a specific emission wavelength for an OLED or a high affinity for a particular environmental pollutant for a sensor.
The integration of AI and machine learning with experimental chemistry will create a powerful feedback loop, where computational predictions guide experimental work, and the resulting experimental data is used to further refine the AI models. clemson.eduuspex-team.org This synergy will undoubtedly accelerate the discovery of new materials and applications based on the this compound structure.
Predictive Modeling for Synthesis and Reactivity
The future of synthesizing and utilizing this compound will increasingly rely on computational and predictive models to guide experimental work. These in silico tools can forecast reaction outcomes, suggest optimal conditions, and predict the reactivity of the molecule, saving considerable time and resources.
Machine learning and deep learning algorithms are becoming powerful tools for predicting the success of chemical reactions. rsc.orgsemanticscholar.orgprinceton.edu For the synthesis of this compound, which is often achieved through cross-coupling reactions like the Suzuki-Miyaura coupling, predictive models can be trained on large datasets of similar reactions. beilstein-journals.orgchemrxiv.org These models learn the complex relationships between substrates, reagents, catalysts, and reaction yields. rsc.org By inputting the structures of the starting materials (e.g., a bromobenzoic acid derivative and a phenylboronic acid derivative), the model can predict the most effective catalyst, ligand, base, and solvent combination from a vast array of possibilities. beilstein-journals.orgnih.gov This approach minimizes trial-and-error experimentation and accelerates the identification of efficient synthetic pathways. researchgate.net
Furthermore, quantum chemical calculations, such as Density Functional Theory (DFT), can provide deep insights into the molecule's electronic structure and reactivity. nih.gov By calculating parameters like atomic charges, molecular electrostatic potential, and frontier molecular orbital energies, researchers can predict which sites on the biphenyl rings are most susceptible to electrophilic or nucleophilic attack. nih.gov This is crucial for planning subsequent derivatization steps, allowing for a more rational design of synthetic strategies to functionalize the molecule at specific positions.
| Input Variable Category | Specific Parameters (Examples) | Predicted Outcome | Modeling Technique |
|---|---|---|---|
| Aryl Halide | 2-carboxy-bromobenzene | Reaction Yield (%) | Random Forest / Neural Network semanticscholar.org |
| Boronic Acid/Ester | 4-bromophenylboronic acid | ||
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | ||
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | ||
| Solvent | Dioxane/H₂O, Toluene, DMF |
Automated Reaction Optimization
The optimization of synthetic routes for this compound is an ideal candidate for automated and high-throughput experimentation (HTE) platforms. acs.orgunchainedlabs.com These systems use robotics to perform a large number of experiments in parallel on a micro- or nanoscale, systematically varying reaction parameters. nih.gov This allows for a rapid and comprehensive exploration of the reaction space to identify the optimal conditions for yield, purity, and efficiency. beilstein-journals.org
An automated workflow would involve a liquid handling robot dispensing precise amounts of starting materials, catalysts, ligands, and solvents into a multi-well plate. researchgate.net Each well represents a unique set of reaction conditions. The plate is then subjected to controlled heating and stirring. After a set time, the outcomes of the reactions are analyzed automatically, typically using high-performance liquid chromatography-mass spectrometry (HPLC-MS). researchgate.net
This data is then fed into a machine learning algorithm, often employing Bayesian optimization, which analyzes the results and decides on the next set of experiments to perform. beilstein-journals.org This "closed-loop" or "self-driving" laboratory approach intelligently navigates the parameter space, progressively moving toward the global optimum without needing to exhaustively test every possible combination. beilstein-journals.orgacs.org This not only accelerates the optimization process from weeks or months to days but also reduces waste and conserves valuable materials. nih.gov
| Step | Action | Technology | Objective |
|---|---|---|---|
| 1. Design of Experiment | Select initial variables (temperature, concentration, catalyst loading) | Bayesian Optimization Algorithm | Explore the reaction space efficiently |
| 2. Execution | Dispense reagents into 24- or 96-well plates | Liquid Handling Robotics | Perform multiple reactions in parallel |
| 3. Analysis | Quantify yield and purity of product | Automated HPLC-MS System | Generate high-quality data rapidly |
| 4. Modeling & Iteration | Update predictive model with new data and suggest next experiments | Machine Learning Algorithm | Converge on optimal conditions |
Unexplored Chemical Transformations and Derivatizations of the Specific Isomer
The unique arrangement of substituents in this compound presents a complex but rich landscape for exploring novel chemical transformations. The interplay between the ortho-carboxylic acid, the para-bromo group, and the biphenyl scaffold opens avenues for highly specific functionalizations that are currently underexplored.
Chemo- and Regioselective Functionalization of Multi-Functionalized Biphenyls
A key area for future research is the development of methods to selectively functionalize one specific site on the this compound molecule in the presence of other potentially reactive sites. The molecule contains a C-Br bond, a carboxylic acid group, and multiple C-H bonds, all of which could be targets for modification.
The directing effects of the existing substituents are crucial for predicting regioselectivity in electrophilic aromatic substitution. leah4sci.combyjus.com The carboxylic acid group is a deactivating meta-director, while the bromine atom is a deactivating ortho, para-director. youtube.com The opposing phenyl ring acts as a weak activating ortho, para-director. chemistrysteps.com This complex electronic environment suggests that achieving high regioselectivity with traditional electrophilic substitution could be challenging. Future research could focus on late-stage functionalization via C-H activation, where selectivity is controlled by a directing group and catalyst rather than the inherent electronics of the rings. acs.orgnih.gov The ortho-carboxylic acid is a particularly powerful directing group for metal-catalyzed C-H activation, potentially enabling selective functionalization at the C3 position. nih.gov
Further research could explore chemoselective reactions, such as:
Cross-coupling at the C-Br bond: Developing coupling conditions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) that are highly efficient but leave the carboxylic acid group untouched.
Derivatization of the carboxylic acid: Transforming the -COOH group into esters, amides, or other functionalities while preserving the C-Br bond for subsequent reactions. nih.govthermofisher.com
Selective C-H functionalization: Exploiting the directing effect of the carboxylate to introduce new substituents at the C3 or C2' positions, which are sterically and electronically distinct.
Development of New Catalyst Systems for Specific Transformations
Realizing the potential for selective functionalization of this compound will require the development of novel and highly specific catalyst systems.
A significant frontier is in the field of C-H activation. beilstein-journals.orgnih.gov Future work could focus on designing palladium, rhodium, or ruthenium catalysts with specialized ligands that recognize the carboxylic acid directing group and selectively activate a specific C-H bond. nih.govmpg.de For instance, a catalyst could be developed to favor functionalization at the C3 position, adjacent to the carboxyl group, or even a more remote C-H bond on either ring through advanced ligand design. nih.gov
Another promising area is the development of catalysts for new types of cross-coupling reactions. While palladium is the workhorse for Suzuki and other couplings, catalysts based on more earth-abundant and less expensive metals like nickel or copper are highly desirable. arabjchem.org Research could target the development of nickel catalysts that efficiently couple the C-Br bond of this compound with a wide range of organometallic partners, offering a more sustainable synthetic route. rsc.org
Furthermore, photocatalysis represents an emerging field that could unlock novel transformations. Light-driven catalytic systems could enable radical-based functionalizations of the biphenyl rings or the C-Br bond under mild conditions, potentially leading to products that are inaccessible through traditional thermal methods.
Q & A
Q. What are the recommended methods for synthesizing 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid with high purity?
- Methodological Answer : The synthesis typically involves Suzuki-Miyaura coupling between 2-bromoaryl halides and boronic acids, followed by carboxylation. Key steps include:
- Step 1 : Optimize reaction conditions (e.g., Pd catalyst loading, base selection) to minimize byproducts .
- Step 2 : Purify via recrystallization using ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >97% purity .
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (integration of aromatic protons vs. carboxylic proton at δ ~12-13 ppm) .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR : Use and NMR to verify biphenyl connectivity and bromine/carboxylic acid substituents. Aromatic protons appear as multiplet signals (δ 7.2–8.0 ppm), while the carboxylic proton is deshielded (δ ~12 ppm) .
- FT-IR : Confirm the carboxylic acid group via O-H stretch (2500–3000 cm) and C=O stretch (1680–1720 cm) .
- Mass Spectrometry : High-resolution ESI-MS can validate molecular weight (CHBrO, exact mass 276.98 g/mol) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
Advanced Research Questions
Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model electron density maps and identify reactive sites (e.g., bromine’s electrophilicity). Compare with experimental coupling yields under varying conditions (e.g., Pd(OAc) vs. PdCl) .
- Validation : Correlate computed activation energies with experimental reaction rates (Arrhenius plots) to refine mechanistic hypotheses .
Q. How should researchers address contradictory data observed in the catalytic activity of palladium-mediated reactions involving this compound?
- Methodological Answer :
- Controlled Replicates : Repeat reactions with standardized catalysts (e.g., Pd(PPh)) and anhydrous solvents to isolate variables .
- In-Situ Monitoring : Use NMR (if fluorinated substrates) or GC-MS to detect transient intermediates or deactivated catalysts .
- Literature Benchmarking : Compare results with analogous biphenyl systems (e.g., 4’-Bromobiphenyl-4-carboxylic acid) to identify substituent-specific effects .
Q. What strategies can optimize the regioselective functionalization of the biphenyl core for drug discovery applications?
- Methodological Answer :
- Directed Ortho-Metalation : Use LDA (Lithium Diisopropylamide) at -78°C to deprotonate the carboxylic acid, enabling bromine-directed C-H activation at the ortho position .
- Protection/Deprotection : Temporarily esterify the carboxylic acid (e.g., methyl ester) to prevent interference during functionalization, then hydrolyze post-reaction .
- Screening : Test Pd-, Cu-, or Ni-catalyzed protocols to identify optimal conditions for coupling with heterocycles (e.g., pyrazole, thiophene) .
Q. What methodological approaches reconcile discrepancies between theoretical predictions and experimental outcomes in the acid-base behavior of this compound?
- Methodological Answer :
- pKa Determination : Use potentiometric titration (0.1 M NaOH in methanol/water) to measure experimental pKa. Compare with COSMO-RS or DFT-predicted values .
- Solvent Effects : Account for solvent polarity (e.g., DMSO vs. water) in computational models, as hydrogen bonding can stabilize the deprotonated form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
